molecular formula C10H12FNO2 B8726707 3-[(Dimethylamino)methyl]-5-fluorobenzoic acid

3-[(Dimethylamino)methyl]-5-fluorobenzoic acid

Cat. No. B8726707
M. Wt: 197.21 g/mol
InChI Key: BPDSNHWLDVOSOT-UHFFFAOYSA-N
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Patent
US08933085B2

Procedure details

Methyl 3-[(dimethylamino)methyl]-5-fluorobenzoate (0.040 g, 0.19 mmol from Step 3) was dissolved in tetrahydrofuran (3 mL) and lithium hydroxide monohydrate (0.0954 g, 2.27 mmol) dissolved in water (1 mL) was added. The reaction was stirred for 3 hours. The crude reaction mixture was purified by preparative HPLC-MS (C18, eluting with a gradient of H2O/MeCN containing 0.15% NH4OH). The eluent containing the desired mass was evaporated using rotary evaporation to afford product (22 mg, 59%), which was used directly in Step 5. LCMS (M+H)+: 198.1.
Quantity
0.04 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.0954 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
59%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][C:5]1[CH:6]=[C:7]([CH:12]=[C:13]([F:15])[CH:14]=1)[C:8]([O:10]C)=[O:9])[CH3:3].O.[OH-].[Li+]>O1CCCC1.O>[CH3:3][N:2]([CH2:4][C:5]1[CH:6]=[C:7]([CH:12]=[C:13]([F:15])[CH:14]=1)[C:8]([OH:10])=[O:9])[CH3:1] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.04 g
Type
reactant
Smiles
CN(C)CC=1C=C(C(=O)OC)C=C(C1)F
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.0954 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
CUSTOM
Type
CUSTOM
Details
was purified by preparative HPLC-MS (C18
WASH
Type
WASH
Details
eluting with a gradient of H2O/MeCN containing 0.15% NH4OH)
ADDITION
Type
ADDITION
Details
The eluent containing the desired mass
CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
evaporation

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN(C)CC=1C=C(C(=O)O)C=C(C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 22 mg
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 58.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.